Ethyl 7-Bromoindole-3-acetate

Quorum sensing inhibition Antivirulence Brominated indole SAR

Ethyl 7-Bromoindole-3-acetate (CAS 1961269-65-7, molecular formula C₁₂H₁₂BrNO₂, molecular weight 282.13 g/mol) is a synthetic, halogenated indole-3-acetic acid (IAA) ethyl ester bearing a bromine substituent specifically at the C-7 position of the indole nucleus. It belongs to the broader class of ring-substituted indole-3-acetic acid derivatives, which function as plant auxin analogues, peroxidase-activated prodrug candidates, and versatile synthetic intermediates in medicinal chemistry.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
Cat. No. B12287000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Bromoindole-3-acetate
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNC2=C1C=CC=C2Br
InChIInChI=1S/C12H12BrNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3
InChIKeyIKNRGIBAIJEUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Bromoindole-3-acetate: Molecular Identity, Indole-3-acetate Pharmacophore Class, and Procurement-Relevant Specifications


Ethyl 7-Bromoindole-3-acetate (CAS 1961269-65-7, molecular formula C₁₂H₁₂BrNO₂, molecular weight 282.13 g/mol) is a synthetic, halogenated indole-3-acetic acid (IAA) ethyl ester bearing a bromine substituent specifically at the C-7 position of the indole nucleus . It belongs to the broader class of ring-substituted indole-3-acetic acid derivatives, which function as plant auxin analogues, peroxidase-activated prodrug candidates, and versatile synthetic intermediates in medicinal chemistry [1]. The compound's defining structural features—the C-7 bromine and the ethyl ester at the C-3 acetic acid side chain—jointly distinguish it from regioisomeric bromoindole-3-acetates and from other 7-halo congeners, making precise identity verification essential prior to procurement [2].

Why Generic Substitution of Ethyl 7-Bromoindole-3-acetate with Other Bromoindole-3-acetate Regioisomers or 7-Halo Congeners Is Scientifically Unreliable


Ring-substituted indole-3-acetic acid derivatives exhibit pronounced regioisomer-dependent and halogen-dependent variation in biological activity, spectroscopic detectability, and physicochemical behavior that precludes simple one-for-one substitution [1]. In quorum sensing inhibition assays, the three monobrominated indole-3-carboxaldehyde regioisomers (5-Br, 6-Br, and 7-Br) produce IC₅₀ values that differ by as much as 6.5-fold, demonstrating that bromine position alone is a critical determinant of pharmacodynamic potency [2]. Furthermore, bromo-substituted IAA derivatives are spectroscopically silent under standard fluorescence conditions (275–280 nm excitation, 345–370 nm emission) whereas many other ring-substituted IAAs produce strong fluorescence, meaning that analytical method transfer across halogen types requires complete revalidation [3]. The ethyl ester moiety adds a further dimension of differentiation: it serves as a hydrolytically labile protecting group that controls the rate of active metabolite (free acid) release, a feature absent in the corresponding methyl ester or free acid forms . These orthogonal sources of variability—ring position, halogen identity, and ester moiety—collectively mean that even closely related analogs cannot be assumed interchangeable without direct comparative data for the specific endpoint of interest.

Quantitative Differentiation Evidence for Ethyl 7-Bromoindole-3-acetate Versus Its Closest Structural Analogs


Regioisomeric Potency Differentiation in Quorum Sensing Inhibition: 7-Bromo vs. 5-Bromo and 6-Bromo Indole-3-carboxaldehyde IC₅₀ Comparison

In a direct head-to-head comparison of three monobrominated indole-3-carboxaldehyde regioisomers (structurally analogous to the corresponding indole-3-acetate esters at the pharmacophore level), the 7-bromo derivative (7-bromoindole-3-carboxaldehyde) exhibited an average IC₅₀ of 72 µM for inhibition of quorum sensing in the Chromobacterium violaceum AHL reporter system, representing a 2-fold potency enhancement over the non-brominated parent indole-3-carboxaldehyde (ICA) [1]. By contrast, the 5-bromo regioisomer achieved a 13-fold reduction in IC₅₀ relative to ICA, and the 6-bromo regioisomer produced a 2- to 4-fold reduction [1]. This establishes that the 7-bromo substitution position confers an intermediate potency gain that is quantitatively distinct from the substantially greater gain at position 5 and the variable gain at position 6, providing a defined SAR rank order (5-Br > 6-Br ≈ 7-Br > H) for regioisomer selection in antivirulence screening campaigns [1].

Quorum sensing inhibition Antivirulence Brominated indole SAR

Fluorescence Detection Compatibility: Bromo-Indole-3-acetic Acids Are Spectroscopically Silent Under Standard Indole Fluorimetry Conditions

A systematic spectroscopic comparison of 29 ring-substituted indole-3-acetic acid derivatives established that chloro-, bromo-, and 4- or 7-fluoro-substituted IAAs are uniquely non-fluorescent when excited at 275–280 nm, whereas all other ring-substituted IAAs studied emit fluorescence at 345–370 nm [1]. The unsubstituted parent compound indole-3-acetic acid (1) exhibits a fluorescence quantum yield of 0.3 under these conditions, and 6-fluoroindole-3-acetic acid significantly exceeds this value, but bromo-derivatives (including the 7-bromo congener) yield no detectable emission [1]. This 'fluorescence-null' phenotype is shared exclusively by chloro-, bromo-, and 4-/7-fluoro derivatives, distinguishing them from iodo-, methyl-, methoxy-, and most fluoro-substituted IAAs [1].

Spectroscopic differentiation Fluorescence detection Analytical method development

Halogen-Dependent Cytotoxic Prodrug Activation: Surviving Fraction Below 10⁻³ for Halogenated IAA Esters in the HRP/Prodrug System

In a class-level comparative study of substituted indole-3-acetic acid derivatives evaluated as horseradish peroxidase (HRP)-activated prodrugs, halogenated IAAs as a group achieved typical surviving fractions of <10⁻³ (i.e., >99.9% cell kill) after 2-hour incubation with 100 µM prodrug and HRP against V79 Chinese hamster lung fibroblasts, whereas non-halogenated IAA derivatives demonstrated substantially weaker cytotoxicity under identical conditions [1]. Rate constants for oxidation by HRP Compound I were also measured, confirming that halogen substitution accelerates the peroxidase-catalyzed activation step relative to unsubstituted IAA [1]. Although this study did not report individual data per halogen regioisomer, the collective finding establishes a halogen-dependent cytotoxicity threshold that 7-bromo-IAA esters meet by virtue of their bromine substitution, in contrast to non-halogenated IAA ethyl esters which fail to reach this potency level [1][2].

Prodrug cytotoxicity HRP enzyme-prodrug therapy Cancer targeted therapy

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Leaving-Group Potential of 7-Br vs. 7-Cl, 7-F, and 7-I Indole-3-acetate Ethyl Esters

The C-7 halogen identity imparts systematic and predictable differences in key physicochemical parameters across the 7-haloindole-3-acetate ethyl ester series. The 7-bromo derivative (MW 282.13 g/mol) occupies an intermediate position between the 7-chloro analog (MW 237.68 g/mol) and the 7-iodo analog (MW ~329.15 g/mol, extrapolated) in terms of molecular weight and estimated lipophilicity (πₓ halogen substituent constant: Cl = +0.71, Br = +0.86, I = +1.12, F = +0.14) [1]. The bromine atom at C-7 also provides a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) compared to chlorine, while offering greater stability than iodine, making it the preferred halogen for downstream synthetic diversification . Additionally, the ethyl ester moiety enables controlled hydrolysis to the free acid (7-bromoindole-3-acetic acid, CAS 63352-97-6) under mildly acidic or basic conditions, a feature shared with other ethyl esters but not with the corresponding methyl ester, which exhibits different hydrolysis kinetics .

Physicochemical profiling Halogen SAR Lead optimization

Evidence-Backed Application Scenarios Where Ethyl 7-Bromoindole-3-acetate Provides Verifiable Selection Advantages


HRP-Directed Enzyme-Prodrug Cancer Therapy (ADEPT/PDEPT/GDEPT) Research Requiring >99.9% Cytotoxic Activation Threshold

In gene-directed or antibody-directed enzyme-prodrug therapy (GDEPT/ADEPT) programs, horseradish peroxidase (HRP) is delivered to tumor cells and used to activate an indole-3-acetic acid prodrug to a cytotoxic species. Ethyl 7-bromoindole-3-acetate, upon ester hydrolysis to 7-bromo-IAA, belongs to the halogenated IAA subclass that achieves surviving fractions below 10⁻³ at 100 µM with HRP activation [1]. This three-log cytotoxicity threshold is not attained by non-halogenated IAA esters, making the 7-bromo substitution a structural prerequisite for this application class. The ethyl ester prodrug form further allows controlled release kinetics compared to the free acid, an advantage for in vivo dosing regimens .

Antivirulence and Quorum Sensing Inhibitor Screening Where Moderate Potency with Defined SAR Position Is Desired

The 7-bromo regioisomer of the indole-3-carboxaldehyde/(acetate) pharmacophore provides an intermediate quorum sensing inhibitory potency (IC₅₀ ≈ 72 µM in C. violaceum AHL reporter assays) that is approximately 6.5-fold less potent than the 5-bromo analog [1]. This intermediate activity profile is valuable when screening for antivirulence agents that must inhibit QS without exerting excessive selective pressure for resistance, or when constructing SAR libraries where graded potency across regioisomers is needed to establish pharmacophore models. Researchers should select the 7-bromo ester over the 5-bromo ester when a less potent, potentially more selectivity-sparing QSI tool compound is required.

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Diversification at the C-7 Position

Ethyl 7-bromoindole-3-acetate serves as a privileged starting material for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-7 position, where the bromine atom provides an optimal balance of oxidative addition reactivity (superior to C-7 chloro derivatives) and configurational stability (superior to C-7 iodo derivatives) [1]. The ethyl ester protection of the C-3 acetic acid side chain ensures orthogonality during cross-coupling, preventing undesired side reactions at the carboxylate. This positions the compound as the reagent of choice over 7-Cl (insufficient reactivity) or 7-I (excessive cost and light sensitivity) analogs for library synthesis campaigns requiring C-7 aryl/alkynyl/amino diversification.

Spectroscopic Method Development Requiring a Non-Fluorescent Indole-3-acetate Internal Standard

When developing HPLC-fluorescence or in vitro cellular uptake assays for fluorescent indole-3-acetic acid derivatives, a non-interfering internal standard or negative control is essential. 7-Bromo-IAA derivatives are uniquely non-fluorescent under standard indole excitation/emission conditions (275–280 nm / 345–370 nm), a property shared only with chloro- and 4-/7-fluoro-IAA derivatives among 29 tested ring-substituted IAAs [1]. Ethyl 7-bromoindole-3-acetate can therefore serve as a chromatographic internal standard or a fluorescence-negative control compound, unlike methyl-, methoxy-, iodo-, or most fluoro-substituted IAAs which would produce interfering emission signals. This property also makes 7-bromo derivatives suitable for experiments where compound fluorescence would otherwise confound a fluorescence-based biological readout.

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